Molecular Weight and Compositional Comparison: 6'-Fluoro Derivative vs. Non-Fluorinated Spirooxindole Core
The introduction of a fluorine atom at the 6'-position significantly alters the physicochemical profile of the spirooxindole scaffold. 6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one possesses a molecular weight of 177.18 g/mol , whereas the non-fluorinated parent compound, spiro[cyclopropane-1,3'-indolin]-2'-one, has a molecular weight of 159.18 g/mol [1]. This quantifiable difference reflects the replacement of a hydrogen atom (mass ~1) with a fluorine atom (mass ~19), which is known to modulate lipophilicity, metabolic stability, and target binding affinity.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 177.18 g/mol |
| Comparator Or Baseline | 159.18 g/mol (non-fluorinated spiro[cyclopropane-1,3'-indolin]-2'-one) |
| Quantified Difference | 18.00 g/mol increase |
| Conditions | C10H8FNO vs. C10H9NO molecular formulas |
Why This Matters
The specific molecular weight and elemental composition are critical for reaction stoichiometry, purity verification via mass spectrometry, and predicting downstream pharmacokinetic properties of derived drug candidates.
- [1] Li, S., et al. (2011). Spiro[cyclopropane-1,3′-indolin]-2′-one. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2378. https://doi.org/10.1107/S1600536811034167 View Source
